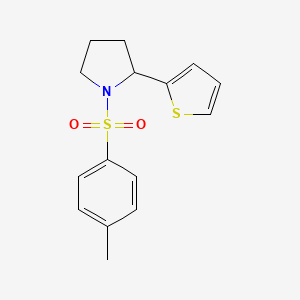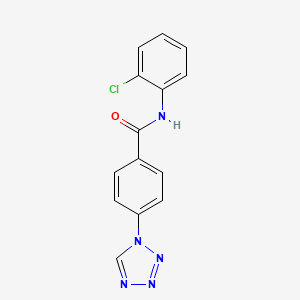
(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid is a chemical compound with the molecular formula C7H9IN2O2 and a molecular weight of 280.06 g/mol . This compound is characterized by the presence of an iodine atom, two methyl groups, and a pyrazole ring attached to an acetic acid moiety. It is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .
Mechanism of Action
Target of Action
Similar compounds, such as imidazole and pyrazole derivatives, have been reported to exhibit a broad range of biological activities . These activities suggest that these compounds may interact with a variety of biological targets, including enzymes, receptors, and other proteins.
Mode of Action
It is known that similar compounds can interact with their targets in various ways, such as by inhibiting enzyme activity, modulating receptor function, or interfering with cellular processes .
Biochemical Pathways
Related compounds have been shown to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and infectious diseases .
Pharmacokinetics
It is known that the polar nature of the imidazole ring, a similar compound, should improve the pharmacokinetic parameters of the imidazole-containing compounds .
Result of Action
Related compounds have been shown to exhibit a variety of biological effects, including anti-inflammatory, antitumor, and antimicrobial activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the activity and stability of similar compounds .
Preparation Methods
The synthesis of (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid typically involves the iodination of a pyrazole derivative. One common method includes the reaction of 3,5-dimethylpyrazole with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the 4-position of the pyrazole ring . The resulting 4-iodo-3,5-dimethylpyrazole is then reacted with chloroacetic acid under basic conditions to yield this compound .
Chemical Reactions Analysis
(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Coupling Reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:
Proteomics: It is used as a biochemical tool in proteomics research to study protein interactions and functions.
Medicinal Chemistry: The compound serves as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: Researchers use this compound to investigate the biological activity of pyrazole derivatives, including their antimicrobial and anticancer properties.
Industrial Chemistry: Although not widely used in industry, it can be employed in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar compounds to (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid include other pyrazole derivatives, such as:
4-Iodopyrazole: Lacks the acetic acid moiety but shares the iodine-substituted pyrazole core.
3,5-Dimethylpyrazole: Similar structure without the iodine atom and acetic acid group.
1-Benzyl-4-iodo-1H-pyrazole: Contains a benzyl group instead of the acetic acid moiety.
The uniqueness of this compound lies in its combination of the iodine-substituted pyrazole ring with an acetic acid group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O2/c1-4-7(8)5(2)10(9-4)3-6(11)12/h3H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISLFXBZKHNZBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(quinolin-5-yl)prop-2-enamide](/img/structure/B2899647.png)


![Spiro[1-azabicyclo[3.3.1]nonane-3,2'-oxirane]](/img/structure/B2899654.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2899655.png)


![3-[1-(1H-indole-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2899658.png)
![N-(2,4-difluorophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2899660.png)

![5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide](/img/structure/B2899664.png)

![ethyl 4-(2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2899668.png)

